molecular formula C8H9F3N2 B1320862 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine CAS No. 885277-36-1

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

Cat. No.: B1320862
CAS No.: 885277-36-1
M. Wt: 190.17 g/mol
InChI Key: ZYAAOPBQLZKGHH-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-substituted pyridines.

Biological Activity

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H9F3N
  • CAS Number : 1187932-37-1

The presence of a trifluoromethyl group and a pyridine ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability and binding affinity to biological molecules.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, suggesting that this compound could possess comparable activity.

2. Anticancer Activity

Research into the anticancer potential of pyridine derivatives has revealed significant findings. For example, certain pyridine-based compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer . The ability to inhibit key signaling pathways involved in cancer progression makes this compound a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Compounds similar to this compound showed MIC values ranging from 40 to 50 µg/mL against E. coli and S. aureus .
Anticancer Activity Related pyridine derivatives exhibited IC50 values as low as 1.29 µM against breast cancer cell lines .
Neuroprotection Pyridine derivatives demonstrated potential in modulating neurotransmitter systems, indicating possible neuroprotective effects .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAAOPBQLZKGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592507
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-36-1
Record name 5-(Trifluoromethyl)-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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